molecular formula C12H23ClN2O2 B8222745 trans-Cyclooctene-amine hydrochloride

trans-Cyclooctene-amine hydrochloride

Cat. No. B8222745
M. Wt: 262.77 g/mol
InChI Key: GIYQQURLGCGUKK-ODZAUARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Cyclooctene-amine hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Cyclooctene-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclooctene-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioorthogonal Labeling : trans-Cyclooctene is recognized for its role in bioorthogonal labeling, especially through reactions with s-tetrazines. This reaction is highly efficient at low concentrations and is significant in the field of chemical biology and nuclear medicine (Selvaraj & Fox, 2013).

  • Synthesis of Functionalized trans-Cyclooctenes : The large-scale synthesis of functionalized trans-Cyclooctenes, which are crucial in bioorthogonal chemistry, is another important application. These compounds, including amine and carboxylic acid derivatives, have been synthesized using sulfonated silica gel, demonstrating their broad utility in biochemical applications (Darko et al., 2018).

  • Enhancing Reactivity in Bioorthogonal Pretargeting : Research has shown that trans-Cyclooctenes conjugated to monoclonal antibodies can be made more reactive. By using hydrophilic poly(ethylene glycol) linkers, the functional density of these molecules can be significantly enhanced without affecting antibody binding. This finding is crucial for improving bioorthogonal pretargeting applications (Rahim et al., 2015).

  • Bioorthogonal Cleavage Reaction Development : A novel bioorthogonal cleavage reaction based on trans-Cyclooctene and tetrazine has been developed. This reaction allows for highly reactive trans-Cyclooctenes, leading to faster reaction rates and efficient drug liberation in plasma and cell culture (van Onzen et al., 2019).

  • Bridge-Splitting Kinetics and Equilibria in Platinum(II) Complexes : The study of bridge-splitting kinetics, equilibria, and structures of trans-biscyclooctene complexes of platinum(II) is another significant application. This research provides insights into the coordination chemistry of cyclooctenes, which is valuable for understanding their reactivity and potential applications in catalysis and materials science (Otto et al., 2003).

properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQQURLGCGUKK-ODZAUARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooct-4-en-1-yl (3-aminopropyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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